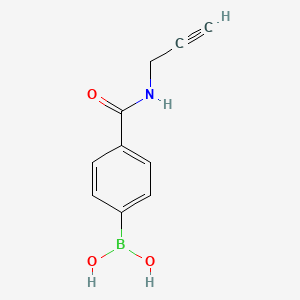

4-(Propargylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

4-(Propargylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H10BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a propargylaminocarbonyl group

Actividad Biológica

4-(Propargylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula CHBNO and CAS number 874459-89-9, is characterized by the presence of a propargyl group attached to the phenylboronic acid structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. Boronic acids are known to act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site residues. This mechanism can lead to the inhibition of protein synthesis, making these compounds potential candidates for antimicrobial and anticancer therapies .

Antimicrobial Activity

Research has indicated that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial β-lactamase enzymes suggests it could be effective against antibiotic-resistant strains. In vitro studies have demonstrated that it can suppress the growth of various bacterial species by interfering with their protein synthesis mechanisms .

Anticancer Potential

The anticancer properties of boronic acids have been widely studied, particularly regarding their effects on tumor cell lines. This compound has shown potential in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Its structural features may allow it to target specific receptors or enzymes involved in cancer progression .

Case Studies

- Inhibition of Bacterial Growth : A study investigated the effects of various boronic acids on halophilic cyanobacteria. It was found that this compound significantly inhibited growth at concentrations as low as 0.1 mM, showcasing its potential as an antimicrobial agent against resistant strains .

- Impact on Cancer Cell Lines : In another study, this compound was tested on breast cancer cell lines where it exhibited dose-dependent inhibition of cell growth. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .

Comparative Analysis

A comparative analysis of the biological activities of various boronic acids reveals that this compound stands out due to its enhanced potency against certain pathogens and cancer cells when compared to simpler phenylboronic acids.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Phenylboronic Acid | Moderate | Low | Inhibition of protein synthesis |

| This compound | High | High | Enzyme inhibition, apoptosis induction |

| Benzoxaborole Derivatives | Variable | Moderate | Targeting specific enzyme pathways |

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Mechanism of Action:

4-(Propargylaminocarbonyl)phenylboronic acid (PBA) can form reversible covalent bonds with diols, which is pivotal for its application in drug delivery systems. This property enables the development of stimuli-responsive materials that can release therapeutic agents in response to specific biological triggers.

Case Studies:

- Nanoparticle Formulations: PBA-decorated nanoparticles have been developed for targeted gene and drug delivery. These nanoparticles exploit the overexpression of sialic acid on cancer cell surfaces, enhancing the specificity of drug delivery to tumor sites. For example, studies have shown that PBA-functionalized nanoparticles effectively deliver siRNA to cancer cells, improving therapeutic outcomes while minimizing systemic toxicity .

- Hydrogel Systems: Research has highlighted the use of PBA in dual-responsive hydrogels designed for controlled drug release. These hydrogels can respond to changes in pH and sugar concentrations, making them suitable for applications in diabetes and cancer therapy .

Cancer Treatment

Targeted Therapy:

The ability of PBA to selectively bind to sialic acid makes it a valuable tool in cancer treatment strategies. Its incorporation into polymer-drug conjugates has shown promise in enhancing the efficacy of traditional chemotherapeutics.

Case Studies:

- Doxorubicin Delivery: Polymerized PBA-doxorubicin hybrid nanoparticles have demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). These nanoparticles facilitate targeted delivery of doxorubicin to liver cancer cells, where sialic acid is overexpressed, thus improving treatment efficacy and reducing side effects .

- Combination Therapies: The combination of PBA with other therapeutic agents has been explored to enhance the overall anticancer effect. For instance, studies indicate that PBA can improve the endocytosis efficiency of chemotherapeutic agents when used in conjunction with polyglutamic acid and PEG .

Organic Synthesis Catalyst

Catalytic Properties:

this compound has been investigated as a catalyst for various organic transformations, particularly dehydrative amidation reactions. Its unique structure allows it to facilitate these reactions effectively.

Case Studies:

- Amidation Reactions: Research indicates that this compound can catalyze the dehydrative amidation between carboxylic acids and amines, leading to the formation of amides under mild conditions. The presence of specific substituents on the boronic acid enhances its catalytic activity by preventing unwanted coordination with amines .

Biomedical Applications

Polymer Development:

PBA-based polymers are being developed for various biomedical applications due to their unique properties, including self-healing capabilities and responsiveness to environmental stimuli.

Key Findings:

- Tissue Engineering Scaffolds: PBA-polymers are being explored as scaffolds for tissue engineering due to their ability to form dynamic boronate esters with diols present in biological systems. This feature allows for the creation of materials that can adapt to physiological conditions while promoting cell adhesion and growth .

- Biomolecule Detection: The interaction between PBA and diols is also being harnessed for biosensing applications, where these polymers can detect biomolecules through changes in their physical properties upon binding .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed coupling with aryl/heteroaryl halides. Key findings from analogous systems:

| Reaction Component | Conditions (from ) | Yield (%) | Selectivity |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | 40–56 | Mono-coupled |

| Base | K₃PO₄ | ||

| Solvent | Toluene/xylene | ||

| Temperature | 90–120°C |

This reaction proceeds via oxidative addition of aryl halides to Pd(0), transmetallation with the boronic acid, and reductive elimination . The propargylamide group remains inert under these conditions due to the absence of competing coordination sites.

Azide-Alkyne Cycloaddition (Click Chemistry)

The propargyl group undergoes Cu(I)-catalyzed 1,3-dipolar cycloaddition with azides. Data extrapolated from phenylboronic acid/CuSO₄ systems :

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄ (10 mol%) + PhB(OH)₂ (20 mol%) |

| Solvent | H₂O/iPrOH (1:1) |

| Reaction Time | 10–15 min (microwave, 125°C) |

| Yield | 85–92% |

The boronic acid may enhance Cu(I) stability via transient B–O–Cu interactions, suppressing oxidative homocoupling of alkynes . This dual functionality enables orthogonal conjugation strategies in bioconjugation or polymer synthesis.

pH-Dependent Boronate Ester Formation

The boronic acid forms reversible esters with 1,2- or 1,3-diols, critical for carbohydrate sensing or drug delivery :

| Property | Details |

|---|---|

| Binding Constant (Kd) | 10⁻³–10⁻⁵ M (dependent on diol pKa) |

| Optimal pH | 7.4–8.5 (trigonal boronate) |

| Dissociation Trigger | pH < 6.8 (tetrahedral boronic acid) |

This dynamic covalent chemistry allows applications in glucose-responsive insulin delivery or glycoprotein enrichment . The propargyl group remains available for secondary modifications post-complexation.

Amine Complexation via Charge-Transfer

The boronic acid engages in charge-transfer complexes with unprotonated amines :

textB(OH)₂ + R₃N → [B⁻–N⁺R₃] + H₂O

Key characteristics:

-

Stoichiometry : 1:1 boron-to-amine ratio

-

Stability : Enhanced in aprotic solvents (ε = 15–25)

-

Applications : Molecular recognition in HPLC phases or self-healing materials

The propargylamide’s electron-withdrawing nature increases boron’s Lewis acidity compared to unsubstituted phenylboronic acid, potentially enhancing amine binding affinity.

Oxidative Transformations

While not directly reported for this compound, analogous boronic acids undergo:

-

Hydroxylation : H₂O₂-mediated conversion to phenol derivatives

-

Protodeboronation : Acid-catalyzed cleavage under harsh conditions (HCl/EtOH, Δ)

These reactions are typically suppressed in propargyl-substituted systems due to steric protection of the boron atom.

This compound’s unique architecture supports applications spanning catalytic cross-coupling (Suzuki reactions), bioorthogonal labeling (click chemistry), and dynamic covalent assembly (boronate esters). Further studies quantifying reaction kinetics and exploring synergistic effects between the boronic acid and propargylamide groups would advance its utility in programmable molecular systems.

Propiedades

IUPAC Name |

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEKSLIZBDCTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681759 | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-89-9 | |

| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.